

physical and chemical properties of **9alpha,11,12-Trihydroxydrim-7-en-6-one**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **9alpha,11,12-Trihydroxydrim-7-en-6-one**

Cat. No.: **B161496**

[Get Quote](#)

An In-depth Technical Guide to **9alpha,11,12-Trihydroxydrim-7-en-6-one**

For Researchers, Scientists, and Drug Development Professionals

Abstract

9alpha,11,12-Trihydroxydrim-7-en-6-one is a sesquiterpenoid belonging to the drimane class of natural products. These compounds are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **9alpha,11,12-Trihydroxydrim-7-en-6-one**, alongside detailed experimental protocols for the isolation, purification, and characterization of related drimane sesquiterpenoids from their natural sources. Additionally, this guide explores the potential biological activities and associated signaling pathways, drawing on data from closely related analogues to provide a framework for future research and drug development endeavors.

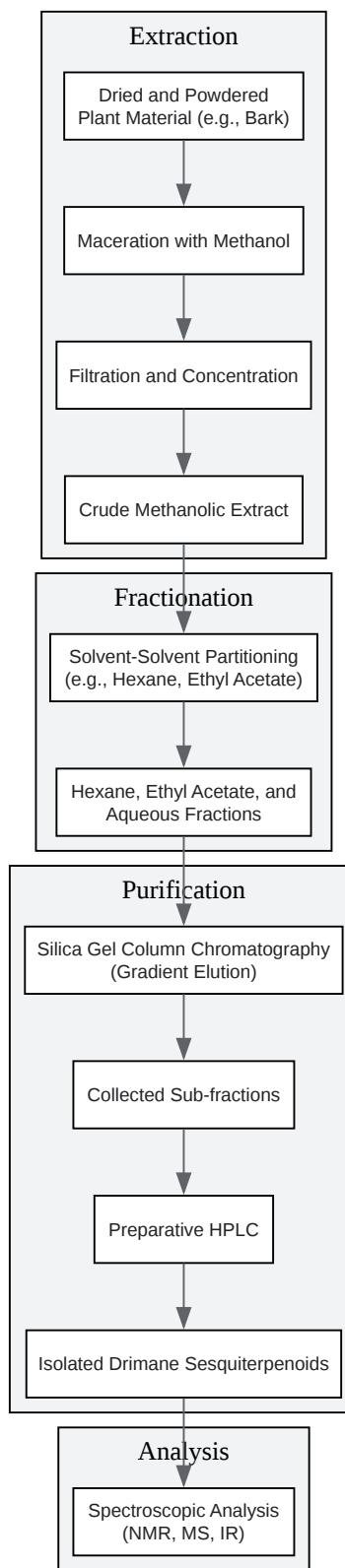
Introduction

9alpha,11,12-Trihydroxydrim-7-en-6-one is a specialized, naturally occurring organic compound. It is a derivative of drimane-type sesquiterpenes, which are found in various plants and fungi.^[1] The core structure features multiple hydroxyl groups, which contribute to its

unique chemical reactivity and potential for interaction with biological systems.[\[1\]](#) This compound is primarily utilized in research settings to investigate its biochemical properties and potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[\[1\]](#)

Physicochemical Properties

Precise experimental data for the physical properties of **9alpha,11,12-Trihydroxydrim-7-en-6-one** are not readily available in published literature. The following table summarizes its known chemical identifiers and predicted physicochemical properties.


Property	Value	Source
Chemical Identifiers		
CAS Number	192566-65-7	[1] [2] [3]
Molecular Formula	C ₁₅ H ₂₄ O ₄	[1] [3]
Molecular Weight	268.35 g/mol	[1] [3]
Predicted Properties		
Boiling Point	449.9 ± 45.0 °C	[3]
Density	1.157 ± 0.06 g/cm ³	[3]
pKa	12.41 ± 0.70	[3]

Experimental Protocols

While specific experimental protocols for the isolation and biological evaluation of **9alpha,11,12-Trihydroxydrim-7-en-6-one** are not detailed in the available literature, this section provides generalized methodologies based on the study of other drimane sesquiterpenoids isolated from natural sources such as *Drimys winteri*.

Isolation and Purification of Drimane Sesquiterpenoids

The following workflow outlines a typical procedure for the extraction and isolation of drimane sesquiterpenoids from plant material.

[Click to download full resolution via product page](#)

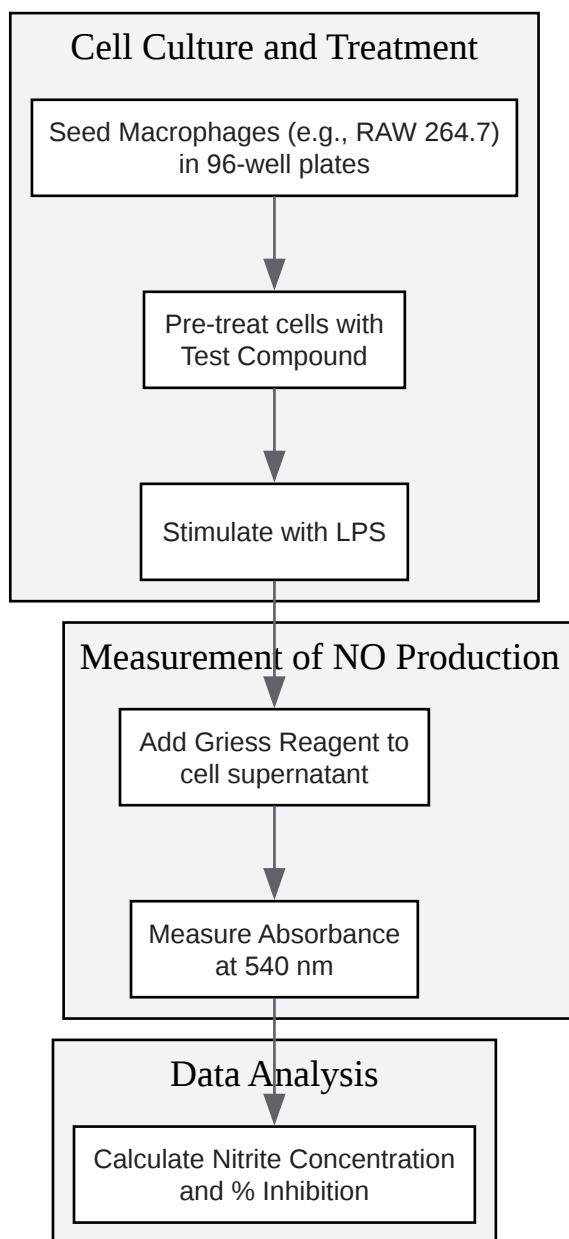
Caption: General workflow for the isolation and purification of drimane sesquiterpenoids.

Methodology:

- Extraction: Dried and powdered plant material (e.g., bark of *Drimys winteri*) is subjected to maceration with methanol at room temperature. The resulting mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude methanolic extract.
- Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane and ethyl acetate, to separate compounds based on their polarity.
- Purification: The ethyl acetate fraction, typically rich in sesquiterpenoids, is subjected to column chromatography over silica gel. A gradient elution system (e.g., hexane-ethyl acetate) is used to separate the compounds into various sub-fractions. Further purification of these sub-fractions is achieved using preparative High-Performance Liquid Chromatography (HPLC).
- Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Antimicrobial Activity Assay

The antimicrobial activity of drimane sesquiterpenoids can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).


Methodology:

- Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 1×10^5 CFU/mL).
- Preparation of Test Compound: The isolated compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium in a 96-well microtiter plate.
- Incubation: The standardized inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

- Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

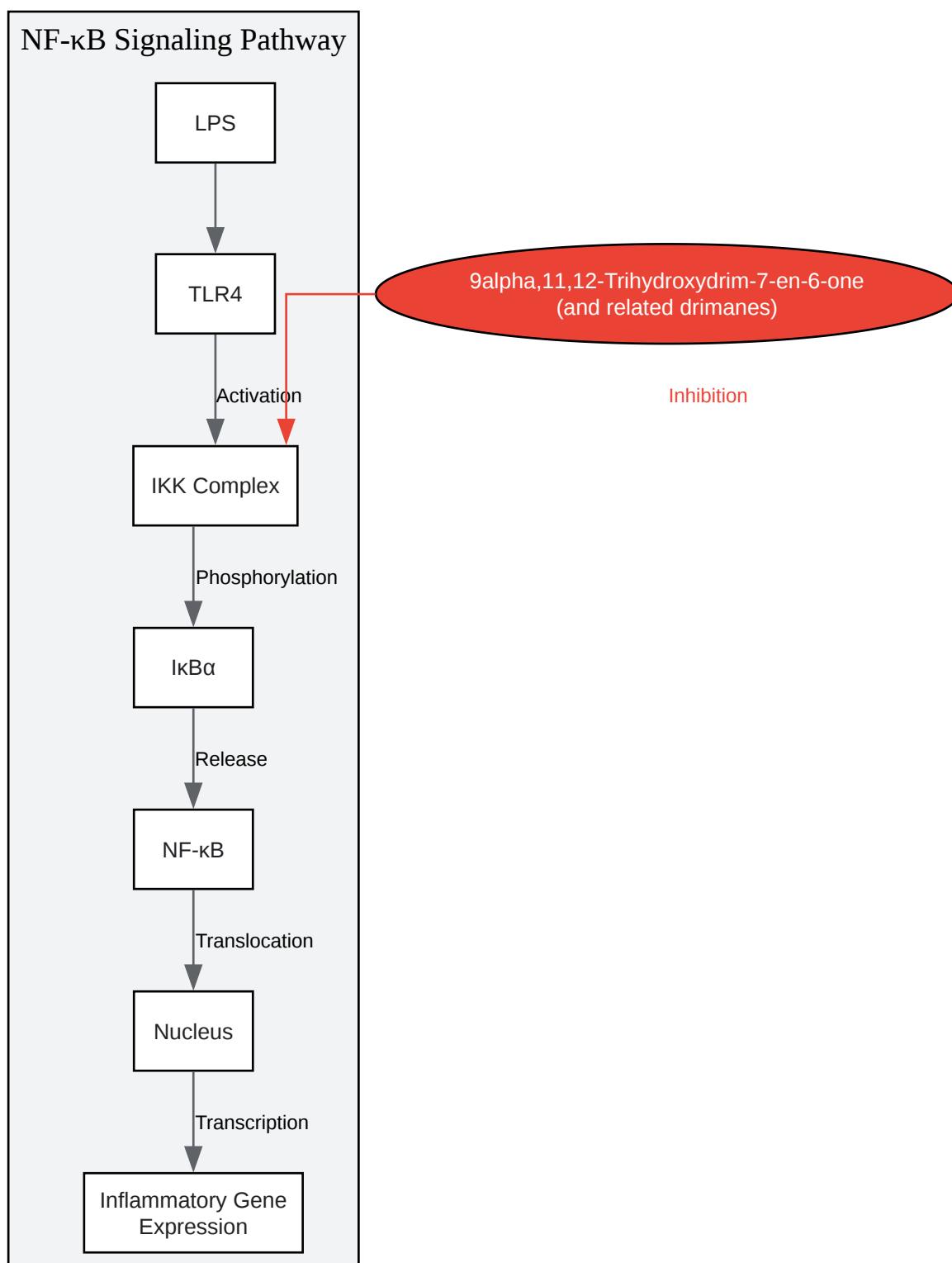
Anti-inflammatory Activity Assay (NF-κB Inhibition)

The anti-inflammatory potential of drimane sesquiterpenoids is often evaluated by their ability to inhibit the NF-κB signaling pathway in cell-based assays.

[Click to download full resolution via product page](#)

Caption: Workflow for assessing anti-inflammatory activity via nitric oxide inhibition.

Methodology:


- Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.
- Treatment: The cells are pre-treated with various concentrations of the test compound for a specific period (e.g., 1 hour).
- Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for a further 24 hours.
- Nitric Oxide Measurement: The production of nitric oxide (NO), a pro-inflammatory mediator, is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
- Data Analysis: The percentage of inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.

Biological Activity and Signaling Pathways

While specific bioactivity data for **9alpha,11,12-Trihydroxydrim-7-en-6-one** is limited, the broader class of drimane sesquiterpenoids exhibits a range of biological effects.

Antimicrobial Activity: Many drimane sesquiterpenoids isolated from *Drimys winteri* have demonstrated significant antifungal and antibacterial properties.

Anti-inflammatory Activity: Several drimane sesquiterpenoids are known to possess anti-inflammatory properties. A key mechanism of action is the modulation of the Nuclear Factor-kappa B (NF- κ B) signaling pathway. NF- κ B is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. Inhibition of the NF- κ B pathway by drimane sesquiterpenoids can lead to a reduction in the production of pro-inflammatory cytokines and mediators.

[Click to download full resolution via product page](#)

Caption: Postulated inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.

Conclusion

9alpha,11,12-Trihydroxydrim-7-en-6-one represents a promising scaffold for further investigation in the field of drug discovery. Although detailed experimental data for this specific molecule is currently scarce, the known biological activities of related drimane sesquiterpenoids provide a strong rationale for its continued study. The experimental protocols and potential mechanisms of action outlined in this guide offer a foundational framework for researchers to explore the therapeutic potential of this and other related natural products. Further studies are warranted to isolate and characterize **9alpha,11,12-Trihydroxydrim-7-en-6-one**, and to definitively elucidate its biological activities and molecular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9Alpha,11,12-Trihydroxydrim-7-en-6-one | 192566-65-7 | SHA56665 [biosynth.com]
- 2. 192566-65-7|9alpha,11,12-Trihydroxydrim-7-en-6-one|BLD Pharm [bldpharm.com]
- 3. 9alpha,11,12-Trihydroxydrim-7-en-6-one | 192566-65-7 [amp.chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 9alpha,11,12-Trihydroxydrim-7-en-6-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b161496#physical-and-chemical-properties-of-9alpha-11-12-trihydroxydrim-7-en-6-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com